Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to an ethyl ester group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
Target of Action
The primary target of ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate is the enzyme poly (ADP-ribose) polymerase . This enzyme plays a crucial role in the repair of DNA damage in cells, and its inhibition can lead to cell death, particularly in cancer cells that have defective DNA repair mechanisms .
Mode of Action
Ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate: interacts with its target by binding to the active site of the poly (ADP-ribose) polymerase enzyme . This binding inhibits the enzyme’s activity, preventing it from repairing DNA damage .
Biochemical Pathways
The inhibition of poly (ADP-ribose) polymerase by ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate affects the DNA repair pathway . This is particularly effective in cancer cells, which often have defective DNA repair mechanisms .
Result of Action
The result of the action of ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate is the induction of cell death in cells with accumulated DNA damage . This is particularly effective in cancer cells, which often have defective DNA repair mechanisms and are thus more susceptible to the effects of DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate typically involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters and amides.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Uniqueness
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(19)12(18)14-7-10-8-5-3-4-6-9(8)11(17)16-15-10/h3-6H,2,7H2,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGOZXQDFOABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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